5-Dodecanone
Overview
Description
5-Dodecanone, also known as butyl heptyl ketone, is an organic compound with the molecular formula C₁₂H₂₄O. It is a ketone with a twelve-carbon chain and a carbonyl group located at the fifth carbon atom. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Dodecanone can be synthesized through several methods. One common method involves the catalytic hydrogenation of dodecanone to produce dodecanol. This process uses a catalyst such as [RuCl₂(NNHPPhPPh₂)] and hydrogen gas . The reaction conditions are typically mild, making it an efficient and environmentally friendly method.
Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of dodecane or the hydrolysis of dodecanoyl chloride. These methods are scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Dodecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dodecanoic acid.
Reduction: It can be reduced to produce dodecanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Substitution: Various alkylated and halogenated derivatives.
Scientific Research Applications
5-Dodecanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is used in studies related to lipid metabolism and enzyme activity.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and surfactants.
Mechanism of Action
The mechanism of action of 5-Dodecanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in lipid metabolism, altering their activity. In chemical reactions, its carbonyl group is highly reactive, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Dodecanone: Similar in structure but with the carbonyl group at the second carbon.
4-Dodecanone: Similar in structure but with the carbonyl group at the fourth carbon.
6-Dodecanone: Similar in structure but with the carbonyl group at the sixth carbon.
Uniqueness of 5-Dodecanone: this compound is unique due to the position of its carbonyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain chemical syntheses and industrial applications where other dodecanones may not be as effective.
Properties
IUPAC Name |
dodecan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXYUCZSYSEALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074284 | |
Record name | 5-Dodecanone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3074284 | |
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Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 5-Dodecanone | |
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CAS No. |
19780-10-0 | |
Record name | 5-Dodecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19780-10-0 | |
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Record name | 5-Dodecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780100 | |
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Record name | 5-DODECANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158524 | |
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Record name | 5-Dodecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.345 | |
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Record name | 5-DODECANONE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Dodecanone in the degradation of Poly(vinyl alcohol) (PVA)?
A1: While this compound itself is not directly involved in the degradation of PVA, a structurally similar compound, 7-hydroxy-5-dodecanone, plays a crucial role in the process as described in one study []. This study investigates the enzymatic degradation of PVA using enzymes from Pseudomonas sp. Specifically, the secondary alcohol oxidase from this bacteria can oxidize various substrates, including 7-hydroxy-5-dodecanone. This enzymatic oxidation is a key step in the degradation pathway of PVA.
Q2: Can you elaborate on the structural features of this compound and its isomers?
A2: this compound is an aliphatic ketone with the molecular formula C12H24O. It is a structural isomer of other dodecanones, meaning they share the same molecular formula but have different arrangements of atoms. While the provided research articles do not offer detailed spectroscopic data for this compound, they do mention the presence of a sesquiterpene ketone in the essential oil of Eryngium foetidum, Linn []. Sesquiterpene ketones, including those potentially isomeric to this compound, are known for their diverse structures and often characterized using techniques like NMR and mass spectrometry.
Q3: Are there any known applications of this compound or its derivatives in the fragrance industry?
A3: Although not explicitly mentioned, the research on Eryngium foetidum, Linn essential oil [] suggests a potential application for this compound or its derivatives in the fragrance industry. The study identifies a mixture of 2,4,5-trimethylbenzaldehyde, this compound, and 4-hydroxy-3,5-dimethylacetophenone as a significant component (72.73%) of the oil. This suggests that this compound, possibly in combination with other identified compounds, could contribute to the characteristic aroma of the plant and might be of interest for fragrance development.
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